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Core Spectroscopic Properties & Experimental Data

The following tables consolidate the quantitative data and experimental methodologies for 3-formylsalicylic

acid.

Table 1: Electronic Absorption Spectral Data in Ethanol [1]

Parameter Value for 3-fsa

Wavelength of Maximum Absorbance (λ_max) 300 nm

Molar Absorptivity (ε) 4620 ± 15 M⁻¹ cm⁻¹

Optimum Concentration Range 4 × 10⁻⁵ – 2 × 10⁻⁴ M

Table 2: Acidity Constants (pKa) and Complexation Data [1] [2]

Parameter Value for 3-fsa

pKa₁ New approximate method required due to overlapping absorption

bands
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Parameter Value for 3-fsa

pKa₂ 11.2 (consistent with literature, well-resolved bands)

Fe(III) Complex
Stoichiometry

1:1 (confirmed by continuous variation, mole-ratio, and slope ratio

methods)

Detailed Experimental Protocols

The study employed the following key experimental methods [1]:

Sample Preparation: 3-fsa was prepared according to literature methods and dissolved in organic

solvents for analysis. All other reagents were prepared with doubly distilled water, and sodium
perchlorate was used to maintain ionic strength.

Pure and Mixed Solvent Studies: Electronic absorption spectra were recorded within the 200–450
nm wavelength range. Key parameters like oscillator strength and transition dipole moments were

determined from this data. Mixed solvent studies provided insights into hydrogen bonding and
orientation energies between 3-fsa and solvent molecules.

Determination of Acidity Constants (pKa): The dissociation constants were determined
spectrophotometrically. A new approximate method was suggested for determining pKa₁ due to the

significant overlap between the absorption bands of the molecular and uni-charged species of 3-fsa,
which makes the direct application of the Henderson-Hasselbalch equation unsuitable.

Complexation with Fe(III): The formation of the complex in solution was investigated
spectrophotometrically. The 1:1 stoichiometry was consistently confirmed using three independent

methods: the continuous variation method, the mole-ratio method, and the slope ratio method.

Experimental Workflow and Spectral Transitions

The diagram below outlines the key experimental workflow and the molecular transitions involved in the

study.
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Experimental workflow for studying 3-formylsalicylic acid, from sample preparation to data analysis.

Key Findings and Significance

The research highlights several critical aspects of 3-fsa's behavior [1] [2]:

Solvent Interactions: The study of 3-fsa in different pure and mixed solvents provided information on

the nature of its electronic transitions and the specific types and strengths of hydrogen bonding with
solvent molecules.

Acidity and Structure: The need for a new method to determine pKa₁ underscores the compound's
complex acid-base behavior, influenced by the formyl group's position. This structural feature makes

3-fsa more acidic than salicylic acid.
Complexation Behavior: The confirmed 1:1 complexation with Fe(III) mirrors the behavior of salicylic

acid, highlighting its potential utility as a ligand in coordination chemistry. The study confirms that 3-
fsa acts as a bidentate ligand, coordinating through its carboxylic and phenolic groups.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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